3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

Click chemistry Bioorthogonal conjugation Oxazolidine functionalization

3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 500726-13-6) is a heterocyclic oxazolidine-5-carboxylic acid derivative with molecular formula C₁₅H₁₅NO₄ and molecular weight 273.28 g/mol. The compound belongs to the class of N-acyl-4-phenyl-1,3-oxazolidine-5-carboxylic acids, a family widely employed as protected isoserine side-chain precursors in the semisynthesis of taxane antineoplastic agents such as paclitaxel and docetaxel.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 500726-13-6
Cat. No. B12886412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
CAS500726-13-6
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESC#CCCC(=O)N1COC(C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H15NO4/c1-2-3-9-12(17)16-10-20-14(15(18)19)13(16)11-7-5-4-6-8-11/h1,4-8,13-14H,3,9-10H2,(H,18,19)
InChIKeyPQNUYYCVXHFRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 500726-13-6): Structural Baseline and Sourcing Context


3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 500726-13-6) is a heterocyclic oxazolidine-5-carboxylic acid derivative with molecular formula C₁₅H₁₅NO₄ and molecular weight 273.28 g/mol . The compound belongs to the class of N-acyl-4-phenyl-1,3-oxazolidine-5-carboxylic acids, a family widely employed as protected isoserine side-chain precursors in the semisynthesis of taxane antineoplastic agents such as paclitaxel and docetaxel [1]. Its defining structural feature is the N-pent-4-ynoyl substituent, which introduces a terminal alkyne moiety into the oxazolidine scaffold—a functionality absent in conventional benzoyl-, acetyl-, or alkoxycarbonyl-protected analogues [2].

Why Generic N-Acyl-4-phenyl-1,3-oxazolidine-5-carboxylic Acids Cannot Replace CAS 500726-13-6: The Alkyne Differentiation


Generic N-acyl-4-phenyl-1,3-oxazolidine-5-carboxylic acids—such as N-benzoyl, N-acetyl, or N-Boc variants—are optimized exclusively as protected isoserine equivalents for esterification at the C13 hydroxyl of baccatin III derivatives [1]. Upon oxazolidine ring opening, these analogues release a phenylisoserine side chain bearing a free amine (or Boc-protected amine) for subsequent acylation. By contrast, 3-(pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid introduces a terminal alkyne (C≡CH) onto the oxazolidine nitrogen via the pent-4-ynoyl linker. This alkyne persists through ring-opening, imparting a bioorthogonal click-chemistry handle that is structurally impossible for benzoyl-, acetyl-, or Boc-substituted analogues [2]. Consequently, a researcher seeking to conjugate the taxane side chain or oxazolidine intermediate to an azide-bearing payload (fluorophore, biotin, PEG, or targeting ligand) via CuAAC or SPAAC cannot achieve this with any N-benzoyl or N-Boc comparator. Substitution with a generic analogue forfeits the downstream click-functionalization capability that is the core value proposition of CAS 500726-13-6.

Quantitative Differentiation Evidence for 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid vs. In-Class Analogues


Terminal Alkyne Content: Binary Click-Handle Presence vs. Complete Absence in N-Benzoyl and N-Boc Comparators

The target compound bears one terminal alkyne group (C≡CH) at the terminus of the pent-4-ynoyl N-substituent, confirmed by the canonical SMILES string O=C(O)C1OCN(C(=O)CCC#C)C1C=2C=CC=CC2 . The five closest in-class N-acyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid comparators—(4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 949023-16-9), (4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 196404-55-4), (4S,5R)-3-acetyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid, (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid, and (4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 143615-03-6)—contain zero terminal alkyne groups . This is a binary (1 vs. 0) differentiation.

Click chemistry Bioorthogonal conjugation Oxazolidine functionalization

Molecular Weight Reduction Relative to 2,2-Disubstituted and 2-(4-Methoxyphenyl) Taxane-Side-Chain Intermediates

The target compound has MW = 273.28 g/mol (C₁₅H₁₅NO₄) . The most prominent in-class taxane side-chain intermediates carry significantly higher molecular weights due to the presence of a 2-(4-methoxyphenyl) substituent and/or a bulky N-protecting group. For example, (4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 196404-55-4) has MW = 399.44 g/mol (C₂₂H₂₅NO₆); (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 949023-16-9) has MW = 403.43 g/mol (C₂₄H₂₁NO₅) .

Molecular weight Pharmacokinetic optimization Fragment-based design

C2-Unsubstituted Scaffold: Stereochemical Simplicity vs. 2-Monosubstituted and 2,2-Disubstituted Analogues

The target compound is unsubstituted at C2 (R₂ = H, H), as confirmed by the SMILES string showing –N1COC– without additional substituents at the C2 methylene position . In contrast, the established taxane side-chain intermediates uniformly bear either a 2-(4-methoxyphenyl) substituent (CAS 196404-55-4, CAS 949023-16-9) or a 2,2-dimethyl substitution pattern (CAS 143615-03-6), which introduces an additional stereogenic center at C2 [1]. While the target compound retains chirality at C4 and C5 (four possible stereoisomers as a racemate or single enantiomer depending on sourcing), the absence of C2 substitution eliminates one stereogenic center relative to 2-monosubstituted analogues and two stereogenic centers relative to 2,2-disubstituted analogues.

Stereochemistry Diastereomeric complexity Oxazolidine ring substitution

Commercial Purity Benchmarking: 97–98% vs. Typical 95–97% for Niche Oxazolidine Intermediates

The target compound is commercially available at 97% purity (Chemenu, Catalog CM1059728) and 98% purity (Leyan, Product No. 2208847) from established chemical suppliers. For comparison, many niche oxazolidine-5-carboxylic acid derivatives are listed at 95% purity or are available only on a custom-synthesis basis without a guaranteed purity specification. While 95–98% represents a narrow range, the availability from two independent suppliers with documented purity ≥97% provides a procurement advantage over single-source or lower-purity alternatives.

Purity specification Procurement quality Supplier comparison

Optimal Research and Procurement Application Scenarios for 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid


Click-Chemistry-Enabled Taxane Side-Chain Conjugation

Researchers seeking to append a fluorophore, biotin tag, PEG chain, or targeting ligand to a taxane side-chain precursor can use CAS 500726-13-6 as the starting oxazolidine. After esterification with a protected baccatin III derivative and subsequent oxazolidine ring opening, the pent-4-ynoyl alkyne remains on the liberated amine, providing a CuAAC- or SPAAC-reactive handle for azide-bearing payloads [1]. This workflow is inaccessible using N-benzoyl or N-Boc oxazolidine-5-carboxylic acid analogues, which release benzamide or Boc-protected amine upon ring opening [2].

Alkyne-Functionalized Oxazolidine Building Block for Diversity-Oriented Synthesis

In medicinal chemistry campaigns employing diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD), the terminal alkyne of CAS 500726-13-6 serves as a versatile diversification point. The carboxylic acid at C5 can be amidated or esterified to generate a library of amides or esters, while the alkyne simultaneously enables late-stage CuAAC triazole formation with a library of azide fragments [1]. The ~32% lower molecular weight vs. 2-(4-methoxyphenyl)-substituted analogues [2] makes it a particularly attractive fragment-sized scaffold (MW < 300 Da) compliant with the Rule of Three for fragment screening.

Bioorthogonal Probe Synthesis for Chemical Biology

The oxazolidine ring system, after conjugation to a taxane core and ring opening, yields a phenylisoserine side chain bearing a pendent alkyne. This alkyne can be employed in bioorthogonal labeling experiments—for example, incubating alkyne-bearing taxane-treated cells with azide-fluorophore conjugates (e.g., azide-Alexa Fluor dyes) under CuAAC conditions to visualize intracellular drug distribution by fluorescence microscopy [1]. The C2-unsubstituted scaffold of CAS 500726-13-6 simplifies the stereochemical outcome compared to 2-monosubstituted analogues, reducing diastereomeric complexity in the final probe [3].

Low-Molecular-Weight Alkyne Synthon for PROTAC Linker Chemistry

In the design of proteolysis-targeting chimeras (PROTACs), the pent-4-ynoyl oxazolidine-5-carboxylic acid can be elaborated into a bifunctional molecule where the carboxylic acid is coupled to an E3 ligase ligand (e.g., a VHL or CRBN recruiter) and the terminal alkyne is clicked to an azide-modified target-protein ligand [1]. The relatively low molecular weight (273.28 g/mol) and absence of the bulky 2-(4-methoxyphenyl) group—present in most taxane-oriented intermediates [2]—make it a more compact and synthetically tractable alkyne-bearing heterocyclic scaffold for linker optimization.

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